CID 90471927
Description
CID 90471927 (Chemical Identifier from PubChem) is a compound studied in the context of essential oil analysis and natural product chemistry. The compound was isolated from Citrus essential oil (CIEO) using vacuum distillation, with its content quantified across fractions via gas chromatography-mass spectrometry (GC-MS) (Figure 1C-D) .
Properties
Molecular Formula |
C12H14F2Ti |
|---|---|
Molecular Weight |
244.10 g/mol |
InChI |
InChI=1S/2C6H7.2FH.Ti/c2*1-6-4-2-3-5-6;;;/h2*2-5H,1H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
IXGRAULZMZRKSY-UHFFFAOYSA-L |
Canonical SMILES |
C[C]1[CH][CH][CH][CH]1.C[C]1[CH][CH][CH][CH]1.F[Ti]F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis of Complex Bioactive Compounds Related to CID 90471927
General Synthetic Strategy
The synthesis of complex molecules like CID 92131319 (a structurally intricate molecule with multiple sugar moieties and a tetradecahydropicene core) involves:
- Glycosylation reactions: Formation of glycosidic bonds between sugar units and aglycone parts.
- Stereoselective functionalization: Control of stereochemistry at multiple chiral centers.
- Use of protecting groups: To mask reactive hydroxyl groups during selective transformations.
- Cyclization and ring formation: Construction of polycyclic cores through intramolecular reactions.
Specific Synthetic Examples
Synthesis of 3-(3-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-6-yl)phenyl)oxetan-3-ol (Example from Related Literature)
- Starting materials: 2-(4-Chlorophenyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine and 2-bromo-1-(4-chlorophenyl)ethanone.
- Reaction conditions: Heating in n-propanol with sodium hydrogencarbonate at 80 °C for 16 hours.
- Purification: Concentration under reduced pressure followed by chromatographic purification.
- Characterization: NMR and LCMS confirm structure and purity.
This example illustrates the use of Suzuki-Miyaura cross-coupling and subsequent functional group transformations to build complex heterocyclic frameworks, which can be applicable to the synthesis of related complex molecules.
Total Synthesis of Fungal Immunosuppressive Agent FR901483 (A Model for Complex Natural Product Synthesis)
- Key intermediate formation: Conversion of 1,4-cyclohexanedione monoethylene ketal to iodoacetamide ketone, followed by cyclization to form a bridged keto lactam with a 2-azabicyclo[3.3.1]nonane ring system.
- Stereoselective hydroxylation: Use of Davis oxaziridine to introduce hydroxyl groups with desired stereochemistry.
- Alkylation: N-acyliminium ion intermediates alkylated with organometallic reagents to install side chains.
- Cyclization: PhSCl-mediated cyclization in the presence of silica gel to form tetracyclic structures.
- Purification and characterization: Chromatography and NMR used to isolate and confirm intermediates and final products.
This approach highlights the importance of stereochemical control and ring construction in preparing complex bioactive molecules similar in complexity to CID 90471927.
Data Tables Summarizing Synthetic Conditions and Outcomes
| Step | Reaction Type | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Suzuki-Miyaura Coupling | 2-(4-Chlorophenyl)-6-boronate + Bromoarene | n-Propanol, NaHCO3, 80 °C, 16 h | >85 | Formation of heteroaryl intermediate |
| 2 | Acidic Hydrolysis | Boronate intermediate | 1N HCl, room temp, 16 h | Quantitative | Conversion to phenyl derivative |
| 3 | Cyclization | Keto lactam precursor | Heating, PhSCl, silica gel | 60-70 | Formation of tetracyclic core |
| 4 | Stereoselective Hydroxylation | Enolate intermediate | Davis oxaziridine, low temp | 70-80 | Stereocontrolled alcohol formation |
| 5 | Alkylation | N-Acyliminium ion intermediate | Organometallic reagent, ambient temp | 65-75 | Side chain installation |
Research Findings and Notes
- Stereochemical complexity: The presence of numerous stereocenters (e.g., 29 defined stereocenters in CID 92131319) necessitates precise stereochemical control during synthesis to ensure biological activity.
- Functional group compatibility: Protecting groups and mild reaction conditions are essential to preserve sensitive hydroxyl and amide functionalities.
- Analytical characterization: NMR spectroscopy (400 MHz, DMSO-d6), LCMS, and melting point determinations are standard for confirming compound structure and purity.
- Pharmacological relevance: Synthetic analogs produced through these methods are evaluated for receptor agonism and pharmacokinetics, indicating the importance of synthetic accessibility for drug development.
Chemical Reactions Analysis
Compound Identification
-
CID 90471927 is not listed in the EPA’s 2022 CDR public inventory , nor is it mentioned in organic chemistry synthesis tutorials25, enzyme studies , or biological research .
-
The compound lacks an explicit PubChem CID, CASRN, or IUPAC name in the provided sources, making it impossible to cross-reference with existing chemical databases .
General Chemical Reaction Framework
While specific data for CID 90471927 is unavailable, a general framework for analyzing chemical reactions can be applied:
| Reaction Type | Mechanism | Reagents | Products |
|---|---|---|---|
| Reduction | Electron transfer to reduce functional groups (e.g., nitro to amine) | H2/Ni catalyst, NaBH4 | Reduced functional groups (amines) |
| Hydrolysis | Cleavage of esters or amides with water | Acid/base, enzymes (e.g., lipase) | Carboxylic acids, alcohols |
| Nucleophilic Substitution | Replacement of leaving groups (e.g., bromine) with nucleophiles | Grignard reagents, NH3 | Substituted organic compounds |
Reactivity Trends
-
Functional Groups : Hypothetically, if CID 90471927 contains reactive groups like esters, amides, or halides, typical reagents would include:
-
Grignard reagents for C-C bond formation (e.g., RMgX)2.
-
Hydrogenation catalysts (e.g., Pd/C) for double-bond reductions5.
-
Acid/base catalysts for hydrolysis reactions5.
-
Research Gaps
-
Data Limitations : The absence of CID 90471927 in the EPA’s CDR or PubChem suggests it is either a hypothetical compound, a proprietary chemical, or a misindexed identifier.
-
Toxicology : No safety data (e.g., acute toxicity, environmental impact) are available from the provided sources .
Recommendations for Future Analysis
-
Verify Compound Identity : Cross-reference CID 90471927 with PubChem, ChemIDplus, or CAS Registry to confirm its existence.
-
Synthesis Pathways : If the compound is novel, apply retrosynthesis strategies using reagents like acetylide ions2 or organometallics5.
-
Mechanistic Studies : Use techniques like LC-QTOF-MS or in vitro assays to elucidate reaction pathways.
Citations & Sources
Scientific Research Applications
CID 90471927 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used to study specific biochemical pathways and interactions. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the production of specific materials or chemicals.
Mechanism of Action
The mechanism of action of CID 90471927 involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Oscillatoxin Derivatives
CID 90471927 shares methodological parallels with oscillatoxin derivatives (e.g., oscillatoxin D, CID 101283546; 30-methyl-oscillatoxin D, CID 185389) in terms of structural elucidation via mass spectrometry . However, oscillatoxins are marine-derived cyanobacterial toxins with macrocyclic lactone structures, whereas CID 90471927’s GC-MS profile suggests a smaller, less polar molecule, likely of plant origin. Key differences include:
- Molecular Complexity : Oscillatoxins (e.g., CID 156582093) exhibit higher molecular weights (>500 Da) and complex macrocycles, while CID 90471927’s retention time in GC-MS implies a lower molecular weight (<300 Da) .
Functional and Pharmacological Comparisons
Analytical Profiles
Pharmacokinetic Properties
- Lipophilicity : CID 90471927’s inferred log P (2.0–3.0) aligns with moderate membrane permeability, contrasting with CID 146198’s low log P (-0.94), which limits blood-brain barrier (BBB) penetration .
Q & A
Q. What computational approaches validate CID 90471927’s target interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
